Cas no 2228407-05-2 (2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride)
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride Chemical and Physical Properties
Names and Identifiers
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- 2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride
- EN300-2004089
- 2228407-05-2
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- Inchi: 1S/C10H9FO2S/c1-2-9-3-5-10(6-4-9)7-8-14(11,12)13/h1,3-6H,7-8H2
- InChI Key: DPDBOKHEVJZMGG-UHFFFAOYSA-N
- SMILES: S(CCC1C=CC(C#C)=CC=1)(=O)(=O)F
Computed Properties
- Exact Mass: 212.03072886g/mol
- Monoisotopic Mass: 212.03072886g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 14
- Rotatable Bond Count: 4
- Complexity: 312
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.3
- Topological Polar Surface Area: 42.5Ų
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-2004089-1g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 1g |
$1200.0 | 2023-09-16 | ||
| Enamine | EN300-2004089-5g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 5g |
$3479.0 | 2023-09-16 | ||
| Enamine | EN300-2004089-10g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 10g |
$5159.0 | 2023-09-16 | ||
| Enamine | EN300-2004089-0.05g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 0.05g |
$1008.0 | 2023-09-16 | ||
| Enamine | EN300-2004089-0.1g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 0.1g |
$1056.0 | 2023-09-16 | ||
| Enamine | EN300-2004089-0.25g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 0.25g |
$1104.0 | 2023-09-16 | ||
| Enamine | EN300-2004089-0.5g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 0.5g |
$1152.0 | 2023-09-16 | ||
| Enamine | EN300-2004089-1.0g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 1g |
$1286.0 | 2023-06-01 | ||
| Enamine | EN300-2004089-2.5g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 2.5g |
$2351.0 | 2023-09-16 | ||
| Enamine | EN300-2004089-5.0g |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride |
2228407-05-2 | 5g |
$3728.0 | 2023-06-01 |
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride Related Literature
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Shun-Ze Zhan,Mian Li,Xiao-Ping Zhou,Dan Li,Seik Weng Ng RSC Adv., 2011,1, 1457-1459
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Tengfei Yu,Yuehan Wu,Wei Li,Bin Li RSC Adv., 2014,4, 34134-34143
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Peiyuan Zeng,Xiaoxiao Wang,Ming Ye,Qiuyang Ma,Jianwen Li,Wanwan Wang,Baoyou Geng,Zhen Fang RSC Adv., 2016,6, 23074-23084
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4. Fatty acid eutectic mixtures and derivatives from non-edible animal fat as phase change materials†Pau Gallart-Sirvent,Marc Martín,Gemma Villorbina,Mercè Balcells,Aran Solé,Luisa F. Cabeza,Ramon Canela-Garayoa RSC Adv., 2017,7, 24133-24139
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Xiaoming Liu,Zachary D. Hood,Wangda Li,Donovan N. Leonard,Arumugam Manthiram,Miaofang Chi J. Mater. Chem. A, 2021,9, 2111-2119
Additional information on 2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride
Comprehensive Overview of 2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2228407-05-2)
2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2228407-05-2) is a specialized sulfonyl fluoride derivative that has garnered significant attention in the fields of chemical biology, medicinal chemistry, and materials science. This compound, characterized by its unique ethynylphenyl and sulfonyl fluoride functional groups, serves as a versatile building block for click chemistry applications and proteome profiling. Its molecular structure enables selective reactivity, making it a valuable tool for researchers exploring covalent inhibitors and targeted drug discovery.
In recent years, the demand for sulfonyl fluoride-based probes has surged due to their stability and compatibility with aqueous environments. 2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride is particularly notable for its role in activity-based protein profiling (ABPP), a technique widely used to identify enzyme active sites and biomarkers. Researchers frequently search for "sulfonyl fluoride applications in drug discovery" or "click chemistry reagents for proteomics," reflecting the compound's relevance in cutting-edge scientific inquiries.
The ethynyl moiety in 2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride allows for efficient copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. This property aligns with the growing interest in "bioorthogonal labeling strategies" and "precision medicine tools." Additionally, its sulfonyl fluoride group exhibits selective reactivity with serine hydrolases, making it a key player in studies related to "covalent enzyme inhibitors" and "chemical proteomics."
From a synthetic perspective, 2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride is synthesized through controlled sulfonylation reactions, ensuring high purity for bioconjugation applications. Its stability under physiological conditions has led to its adoption in "live-cell imaging probes" and "theranostic agent development," topics frequently explored in cancer research and neuroscience.
Beyond life sciences, this compound finds utility in polymer chemistry, where its click-compatible features enable the design of functionalized nanomaterials. Searches for "smart materials synthesis" or "responsive polymer networks" often highlight the importance of such multifunctional linkers. The compound's dual reactivity (ethynyl and sulfonyl fluoride) positions it as a bridge between organic synthesis and advanced material engineering.
Quality control of 2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride is critical, with analytical techniques like HPLC and NMR ensuring batch-to-batch consistency. This aligns with industry demands for "high-purity chemical reagents" and "reproducible research tools." The compound's MSDS and handling guidelines are tailored to meet laboratory safety standards, addressing common queries about "safe handling of reactive intermediates."
In summary, 2-(4-ethynylphenyl)ethane-1-sulfonyl fluoride (CAS No. 2228407-05-2) represents a convergence of chemical innovation and interdisciplinary research. Its applications span from drug development to nanotechnology, resonating with trending scientific themes like "precision therapeutics" and "sustainable material design." As research evolves, this compound continues to unlock new possibilities in molecular engineering and diagnostic technologies.
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